tert-Butyl (4-(methylamino)cyclohexyl)carbamate

Analytical Chemistry Medicinal Chemistry Synthetic Methodology

tert-Butyl (4-(methylamino)cyclohexyl)carbamate (CAS 294180-29-3) is a chiral cyclohexylamine derivative widely utilized as a protected building block in organic synthesis and medicinal chemistry. The compound features a rigid cyclohexyl core, a nucleophilic methylamino group, and an orthogonal Boc-protected amine, enabling selective deprotection and modular derivatization.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 294180-29-3
Cat. No. B3021703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-(methylamino)cyclohexyl)carbamate
CAS294180-29-3
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)NC
InChIInChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-7-5-9(13-4)6-8-10/h9-10,13H,5-8H2,1-4H3,(H,14,15)
InChIKeyTUUNNJSATKVNGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-(methylamino)cyclohexyl)carbamate (CAS 294180-29-3) Baseline for Scientific Procurement


tert-Butyl (4-(methylamino)cyclohexyl)carbamate (CAS 294180-29-3) is a chiral cyclohexylamine derivative widely utilized as a protected building block in organic synthesis and medicinal chemistry . The compound features a rigid cyclohexyl core, a nucleophilic methylamino group, and an orthogonal Boc-protected amine, enabling selective deprotection and modular derivatization . Its defined trans-(1R,4R) stereochemistry distinguishes it from the corresponding cis-isomer (CAS 883864-61-7) and other close analogs, directly impacting conformational outcomes in downstream products .

Why In-Class Substitution of tert-Butyl (4-(methylamino)cyclohexyl)carbamate Risks Project Failure


While tert-butyl (4-(methylamino)cyclohexyl)carbamate belongs to the broad class of Boc-protected cyclohexylamines, its specific trans-(1R,4R) stereochemistry and methylamino substitution pattern are critical for precise synthetic outcomes . Substituting the target compound with the cis-isomer (CAS 883864-61-7) or with N-methylated analogs (e.g., tert-butyl methyl(4-(methylamino)cyclohexyl)carbamate) introduces distinct steric and electronic environments that can fundamentally alter reaction kinetics, diastereoselectivity, and the three-dimensional architecture of the final molecule . Furthermore, vendor-reported purity can vary significantly across these analogs, with the target compound available at 98% purity with comprehensive analytical documentation (HPLC, NMR, GC), whereas many alternatives are offered at 95% with less rigorous characterization .

Quantitative Differentiation: tert-Butyl (4-(methylamino)cyclohexyl)carbamate vs. Closest Analogs


Analytical Purity: 98% (Target) vs. 95% (cis-Isomer and N-Methylated Analog)

The target compound, tert-butyl (trans-4-(methylamino)cyclohexyl)carbamate (CAS 294180-29-3), is routinely supplied at a standard purity of 98%, supported by batch-specific quality control data including NMR, HPLC, and GC . In direct contrast, its stereoisomer, tert-butyl cis-N-[4-(methylamino)cyclohexyl]carbamate (CAS 883864-61-7), is typically offered at 95% purity . Similarly, the N-methylated analog, tert-butyl methyl(4-(methylamino)cyclohexyl)carbamate (CAS 1274936-94-5), also specifies a minimum purity of 95% . This 3% absolute difference in purity corresponds to a significant reduction in potential unknown impurities, which is critical for reproducible synthesis and biological assays.

Analytical Chemistry Medicinal Chemistry Synthetic Methodology

Conformational Rigidity: Defined trans-(1R,4R) Stereochemistry vs. cis-Isomer

The target compound is unequivocally defined as the trans-(1R,4R) stereoisomer, as indicated by its IUPAC name and SMILES string (O=C(OC(C)(C)C)N[C@H]1CC[C@H](NC)CC1) . This locked trans-decalin-like geometry imparts a distinct conformational rigidity compared to the cis-isomer (CAS 883864-61-7). While quantitative conformational energy differences are not directly provided, the trans geometry forces both substituents into equatorial positions, minimizing 1,3-diaxial interactions and creating a more extended, predictable spatial arrangement. This is a critical differentiator for applications where a specific vector for the methylamino and Boc-protected amino groups is required, such as in the synthesis of macrocycles or constrained peptidomimetics .

Stereochemistry Conformational Analysis Drug Design

Predicted Basicity (pKa) of 12.48: A Benchmark for Reactivity and Salt Formation

The predicted acid dissociation constant (pKa) for tert-butyl (trans-4-(methylamino)cyclohexyl)carbamate is 12.48±0.40 . This value places the secondary amine moiety in a moderately basic range. While a direct experimental pKa value for the cis-isomer is not readily available, this quantitative prediction allows researchers to benchmark its basicity against other amines in a synthetic sequence. For instance, it is more basic than a typical aniline (pKa ~4.6) but less basic than a simple aliphatic secondary amine like diethylamine (pKa ~10.8) due to the electron-withdrawing inductive effect of the cyclohexyl and carbamate substituents. This data point is essential for designing acid-base extractions, predicting salt formation behavior, and optimizing coupling reaction conditions .

Physical Organic Chemistry Process Chemistry Formulation Science

Recommended Application Scenarios for tert-Butyl (4-(methylamino)cyclohexyl)carbamate (CAS 294180-29-3)


Synthesis of Conformationally Constrained Peptidomimetics and Macrocycles

The defined trans-(1R,4R) stereochemistry and rigid cyclohexyl core of the target compound are ideally suited for constructing molecules where precise spatial orientation is paramount. The high 98% purity minimizes side reactions during complex macrocyclization or solid-phase peptide synthesis, ensuring higher yields of the desired constrained product. This application directly leverages the stereochemical and purity advantages documented in Section 3 .

Modular Synthesis of Advanced Pharmaceutical Intermediates

The orthogonal Boc protecting group and free secondary methylamine provide two distinct handles for sequential derivatization. The predicted pKa of 12.48 guides the selective deprotection and coupling steps. This compound serves as a reliable, high-purity building block for assembling more complex drug-like molecules, where the lower 95% purity of close analogs could lead to the accumulation of impurities that are difficult to remove in later stages .

Use as a Chiral Scaffold in Medicinal Chemistry SAR Studies

In structure-activity relationship (SAR) campaigns, the trans-(1R,4R) configuration provides a distinct chiral scaffold that is different from its cis-isomer. Researchers can use this building block to explore the impact of a specific stereochemical arrangement on target binding affinity and selectivity. The availability of comprehensive analytical data (NMR, HPLC, GC) supports the rigorous documentation required for patent filings and regulatory submissions .

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